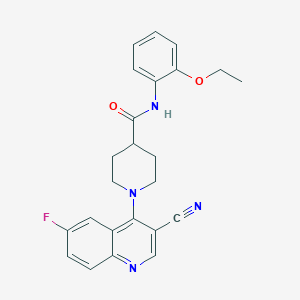
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation.
- IUPAC Name : this compound
- Molecular Formula : C23H24FN3O2
- Molecular Weight : 405.46 g/mol
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including:
- Gonadotropin-Releasing Hormone (GnRH) Receptors : The compound acts as an antagonist to GnRH receptors, which are involved in the regulation of reproductive hormones. This mechanism can be beneficial in treating hormone-dependent conditions such as prostate cancer and endometriosis .
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Inhibition of cell cycle progression |
| PC3 (Prostate) | 4.5 | GnRH receptor antagonism |
In Vivo Studies
Animal model studies have indicated that the compound can effectively reduce tumor size in xenograft models. Notable findings include:
- Tumor Reduction : In a study using a mouse model of prostate cancer, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups.
- Safety Profile : Toxicology assessments have shown that the compound is well tolerated at therapeutic doses, with no significant adverse effects reported.
Case Studies and Clinical Relevance
Recent case studies have explored the application of this compound in clinical settings:
- Prostate Cancer Treatment : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced prostate cancer. Results indicated a favorable safety profile and preliminary signs of efficacy, warranting further investigation in larger cohorts.
- Endometriosis Management : Another study highlighted its potential use in managing endometriosis by modulating hormonal pathways through GnRH receptor antagonism.
Propiedades
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-31-22-6-4-3-5-21(22)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-20-8-7-18(25)13-19(20)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZSKPYZIVWZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













